molecular formula CH3B B3334214 Bromo(dideuterio)methane CAS No. 4960-89-8

Bromo(dideuterio)methane

Cat. No.: B3334214
CAS No.: 4960-89-8
M. Wt: 96.95 g/mol
InChI Key: GZUXJHMPEANEGY-DICFDUPASA-N
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Description

Bromo(dideuterio)methane (CH₂D₂Br) is a deuterated derivative of bromomethane (CH₃Br), where two hydrogen atoms are replaced by deuterium. This isotopic substitution alters its physical and chemical properties, making it valuable in spectroscopic studies, kinetic isotope effect research, and specialized synthetic applications.

Properties

IUPAC Name

bromo(dideuterio)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Br/c1-2/h1H3/i1D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUXJHMPEANEGY-DICFDUPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584363
Record name Bromo(~2~H_2_)methane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4960-89-8
Record name Bromo(~2~H_2_)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4960-89-8
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(dideuterio)methane can be synthesized through the bromination of deuterated methane (CD4). The reaction typically involves the use of bromine (Br2) in the presence of ultraviolet light, which facilitates the substitution of hydrogen atoms with bromine atoms. The reaction proceeds as follows: [ \text{CD}_4 + \text{Br}_2 \rightarrow \text{CD}_3\text{Br} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar bromination techniques, ensuring the availability of deuterated methane as a starting material.

Chemical Reactions Analysis

Types of Reactions: Bromo(dideuterio)methane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or cyanide ions (CN-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form deuterated alkenes.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming deuterated brominated products.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, cyanide ions, and other nucleophiles.

    Bases: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) for elimination reactions.

    Catalysts: Ultraviolet light for photochemical reactions.

Major Products:

    Substitution Products: Deuterated alcohols, nitriles, and other substituted compounds.

    Elimination Products: Deuterated alkenes.

    Addition Products: Deuterated brominated alkanes and alkenes.

Scientific Research Applications

Environmental Applications

Bromo(dideuterio)methane is primarily studied for its role in atmospheric chemistry and its potential impact on greenhouse gas emissions.

  • Ozone Layer Depletion : Bromoform is recognized as an ozone-depleting substance (ODS). Its photolysis in the stratosphere releases bromine atoms, which catalyze the destruction of ozone molecules. The ozone depletion potential (ODP) of bromoform is significant, with an ODP value of 0.6 under the Montreal Protocol guidelines .
  • Global Warming Potential : The global warming potential (GWP) of bromoform over a 100-year period is estimated to be 5, indicating its capacity to contribute to climate change compared to carbon dioxide .

Agricultural Uses

This compound has been explored for its potential in reducing methane emissions from livestock.

  • Methane Mitigation : Research indicates that bromoform can inhibit methanogenesis in ruminants. It acts by blocking key enzymes involved in methane production within the rumen, thereby reducing enteric methane emissions from cattle . This application is particularly relevant as agriculture accounts for a significant portion of global methane emissions.

Industrial and Chemical Applications

In industrial settings, this compound serves multiple roles:

  • Chemical Synthesis : It is utilized as a reagent in organic synthesis, particularly in the production of other halogenated compounds. Its unique isotopic composition makes it valuable for studies requiring deuterated compounds.
  • Solvent Properties : Bromoform has solvent properties that are exploited in various chemical processes, especially where non-polar solvents are required.

Case Study 1: Methane Emission Reduction in Agriculture

A study conducted on the effects of feeding bromoform to cattle showed a significant reduction in methane emissions. Cattle fed with a diet supplemented with bromoform exhibited a decrease in enteric methane production by up to 80%. This reduction is attributed to bromoform's competitive inhibition of methanogenic pathways within the rumen .

Case Study 2: Ozone Depletion Impact Assessment

Research assessing the atmospheric impact of bromoform has highlighted its role in ozone layer depletion. The study utilized atmospheric models to simulate the release and degradation pathways of bromoform, concluding that even small amounts can lead to significant ozone layer impacts due to its long atmospheric lifetime .

Data Tables

Application AreaImpact/FunctionRelevant Findings
Environmental ScienceOzone DepletionODP of 0.6; significant contributor to ozone layer damage
AgricultureMethane Emission ReductionUp to 80% reduction in enteric methane from cattle
Industrial ChemistrySolvent and ReagentUsed in organic synthesis and as a non-polar solvent

Mechanism of Action

The mechanism of action of bromo(dideuterio)methane in chemical reactions involves the formation of free radicals under photochemical conditions. The bromine atom abstracts a deuterium atom from the methane, forming a deuterated methyl radical (CD3•) and a bromine radical (Br•). These radicals can then participate in various reactions, leading to the formation of deuterated products.

Comparison with Similar Compounds

Bromomethane (CH₃Br)

Structural and Physical Properties :

  • Molecular Formula : CH₃Br
  • Molecular Weight : 94.94 g/mol
  • Boiling Point : 3.6°C
  • Applications : Historically used as a fumigant and methylating agent, though restricted due to toxicity .

Key Differences :

  • CH₂D₂Br has a higher molecular weight (~98.96 g/mol) due to deuterium, leading to slightly elevated boiling points and density compared to CH₃Br.
  • C–D bonds in CH₂D₂Br exhibit stronger vibrational frequencies and slower reaction kinetics in bond-breaking processes (kinetic isotope effect) .

Dibromomethane (CH₂Br₂)

Structural and Physical Properties :

  • Molecular Formula : CH₂Br₂
  • Molecular Weight : 173.83 g/mol
  • Boiling Point : 97°C .
  • Applications : Intermediate in organic synthesis and solvent for resins .

Key Differences :

  • CH₂D₂Br has a single bromine atom, whereas CH₂Br₂ contains two bromines, resulting in distinct reactivity (e.g., CH₂Br₂ is less volatile and more polar).

Deuterated Methane Derivatives

Examples :

  • Deuteromethane (CD₃H) : Used in NMR spectroscopy for signal resolution .
  • Fully Deuterated Bromomethane (CD₃Br) : Hypothetical analog with higher isotopic purity for specialized kinetic studies.

Comparison with CH₂D₂Br :

  • Partial deuteration in CH₂D₂Br balances cost and isotopic utility, unlike fully deuterated compounds.
  • In NMR, CH₂D₂Br’s splitting patterns differ from non-deuterated CH₃Br, aiding in mechanistic studies .

Data Tables

Table 1: Physical Properties of Brominated Methanes

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)
Bromomethane (CH₃Br) CH₃Br 94.94 3.6
Dibromomethane (CH₂Br₂) CH₂Br₂ 173.83 97
Bromo(dideuterio)methane (CH₂D₂Br) CH₂D₂Br ~98.96 *Estimated: 5–10°C

Note: CH₂D₂Br data inferred from isotopic trends .

Biological Activity

Bromo(dideuterio)methane, also known as bromodeuteromethane or CH2_2BrD, is a deuterated analog of bromoform (CHBr3_3). The substitution of hydrogen atoms with deuterium alters its biological activity, physicochemical properties, and environmental behavior. This article will explore the biological activity of this compound, including its effects on various organisms, case studies, and relevant research findings.

This compound has distinct chemical properties that influence its biological interactions:

  • Molecular Formula : CH2_2BrD
  • Molecular Weight : 110.94 g/mol
  • Boiling Point : 39.9 °C
  • Density : 1.68 g/cm³

These properties affect the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for understanding its biological activity .

Effects on Microbial Communities

Research indicates that this compound can inhibit methanogenesis in anaerobic environments. In a study examining the effects of various halogenated compounds on methane production in paddy soil, it was found that brominated compounds like this compound significantly reduced methane emissions by affecting microbial communities responsible for methanogenesis . The inhibitory effects were attributed to changes in the microbial community structure and metabolic pathways.

Toxicity Studies

This compound exhibits toxicity towards various organisms:

  • Aquatic Organisms : Studies have shown that exposure to this compound can lead to acute toxicity in fish and other aquatic life forms. For instance, a study reported that fish embryos exposed to concentrations as low as 1.0 mg/L experienced high mortality rates before hatching .
  • Terrestrial Organisms : The compound is also toxic to terrestrial organisms, including insects and soil microbes. The median lethal dose (LD50) for various species indicates significant toxicity levels; for example, it was found to be lethal at concentrations as low as 0.009 mg/L for certain insect species .

Case Study 1: Inhibition of Methanogenesis

In an experimental setup involving flooded soil samples treated with this compound, researchers observed a marked reduction in methane production over a 28-day incubation period. The treatment groups showed a decrease in methanogenic activity compared to control groups without the compound. This study highlights the potential of using this compound as an effective agent for mitigating methane emissions in agricultural settings .

Case Study 2: Ecotoxicological Assessment

A comprehensive ecotoxicological assessment was conducted to evaluate the effects of this compound on various terrestrial organisms. The results indicated that the compound poses risks to soil health due to its toxic effects on bacteria and fungi essential for nutrient cycling. The findings suggest that even low concentrations can disrupt microbial communities and lead to adverse ecological impacts .

Research Findings and Implications

The biological activity of this compound is influenced by its unique chemical structure:

  • Altered ADME Properties : The substitution of hydrogen with deuterium enhances certain physicochemical properties such as stability and solubility, which can affect how the compound interacts with biological systems .
  • Potential Applications : Given its inhibitory effects on methanogenesis, this compound could be explored as a potential tool for reducing greenhouse gas emissions from agricultural practices.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromo(dideuterio)methane
Reactant of Route 2
Bromo(dideuterio)methane

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